molecular formula C11H16ClN B7901697 5-Tert-butyl-3-chloro-2-methylaniline

5-Tert-butyl-3-chloro-2-methylaniline

Cat. No.: B7901697
M. Wt: 197.70 g/mol
InChI Key: QNGYCYDXLRAKQL-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-chloro-2-methylaniline is an organic compound with the molecular formula C11H16ClN. It is a derivative of aniline, characterized by the presence of a tert-butyl group at the 5-position, a chlorine atom at the 3-position, and a methyl group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-chloro-2-methylaniline typically involves the introduction of the tert-butyl, chloro, and methyl groups onto the aniline ring through a series of organic reactions. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. Subsequent chlorination and methylation steps can be carried out using reagents like chlorine gas and methyl iodide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and distillation to ensure the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-chloro-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Tert-butyl-3-chloro-2-methylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-chloro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl, chloro, and methyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-3-chloro-2-methylaniline is unique due to the specific combination of substituents on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

5-Tert-butyl-3-chloro-2-methylaniline, an organic compound with the molecular formula C11H16ClN, is a derivative of aniline characterized by specific substituents that potentially influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

  • A tert-butyl group at the 5-position,
  • A chlorine atom at the 3-position,
  • A methyl group at the 2-position on the benzene ring.

This unique configuration allows for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Ligand Binding : The compound can act as a ligand, binding to receptors or enzymes and modulating their activity.
  • Chemical Reactivity : It can undergo oxidation, reduction, and substitution reactions, which may alter its biological effects. For instance:
    • Oxidation : Can be oxidized to form quinones or nitro derivatives.
    • Substitution : Nucleophilic substitution reactions can occur at the chloro group, allowing for further functionalization.

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For example:

  • In studies involving microtubule-targeting agents (MTAs), compounds structurally related to this aniline derivative demonstrated significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-435 and HeLa cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent biological activity against cancer cells .

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor has been explored in several studies:

  • It has been suggested that similar compounds can inhibit phosphopantetheinyl transferase (PptT), an enzyme critical in Mycobacterium tuberculosis biosynthesis. This inhibition could provide a novel approach for tuberculosis treatment .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative effects of various aniline derivatives, including those with structural similarities to this compound. The findings indicated that certain derivatives effectively inhibited cell growth in vitro, demonstrating their potential as anticancer agents .
  • Microtubule Disruption : Research on microtubule-targeting agents revealed that some compounds caused significant microtubule depolymerization at concentrations as low as 10 µM. Such effects were linked to their structural characteristics, including substituent positions on the aromatic ring .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of PptT in Mycobacterium tuberculosis
Microtubule DisruptionInduction of microtubule depolymerization

Properties

IUPAC Name

5-tert-butyl-3-chloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-7-9(12)5-8(6-10(7)13)11(2,3)4/h5-6H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGYCYDXLRAKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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